molecular formula C11H11N B13205307 7-Ethylisoquinoline

7-Ethylisoquinoline

Cat. No.: B13205307
M. Wt: 157.21 g/mol
InChI Key: FXZWJMZHQOPUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline derivatives . Another method involves the cyclization of 2-bromoaryl ketones with terminal alkynes in the presence of a copper (I) catalyst .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of high-throughput methods and catalysts to ensure efficiency and yield. The use of microwave-assisted synthesis and solvent-free conditions has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Ethylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products:

Scientific Research Applications

7-Ethylisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethylisoquinoline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process. It also inhibits certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 7-Ethylisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

7-ethylisoquinoline

InChI

InChI=1S/C11H11N/c1-2-9-3-4-10-5-6-12-8-11(10)7-9/h3-8H,2H2,1H3

InChI Key

FXZWJMZHQOPUDW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C=CN=C2

Origin of Product

United States

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